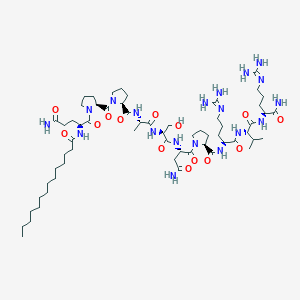
Dynamin inhibitory peptide, myristoylated (control)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Control peptide version of dynamin inhibitory peptide, myristoylated, an inhibitor of the GTPase dynamin that competitively blocks binding of dynamin to amphiphysin, preventing endocytosis. In contrast to dynamin inhibitory peptide, has no significant effect on GABAA receptor-mediated miniature IPSPs.
Scientific Research Applications
Inhibition of Protein Kinases
Myristoylated peptides derived from the pseudosubstrate sequences of protein kinases have been utilized to inhibit protein kinase C (PKC) in intact cells. These peptides, including myristoylated pseudosubstrate peptide, act as selective and cell-permeable inhibitors of PKC. For instance, a study demonstrated that a myristoylated peptide inhibited the phosphorylation of a myristoylated protein substrate induced by phorbol esters and the activation of phospholipase D by bradykinin, both of which depend on PKC activity (Eichholtz et al., 1993).
Impact on Pancreatic Beta-Cells
Myristoylated peptides based on the endogenous protein kinase A inhibitor (PKI) sequences have been used to study the role of PKA activation in glucose-induced insulin secretion from pancreatic beta-cells. Myristoylated PKI peptides were effective inhibitors of PKA activity in vitro and demonstrated concentration-dependent inhibition of insulin secretion in response to PKA activators in intact islets, without inhibiting glucose-induced insulin secretion (Harris et al., 1997).
Cell Membrane Dynamics and Endothelial Cell Activation
Myristoylation of peptides can activate endothelial nitric oxide synthase (eNOS) through Akt phosphorylation. Studies with myristoylated pseudosubstrate of PKCζ (mPS) and other myristoylated peptides showed significant phosphorylation of eNOS, Akt, ERK 1/2, and p38 MAPK in pulmonary artery endothelial cells, indicating that myristoylation confers new properties to peptides, including activation of different signaling pathways in endothelial cells (Krotova et al., 2006).
Inhibition of Dynamin GTPase Activity
Ligands such as myristoylated peptides have been studied for their potential to inhibit the GTPase activity of dynamin, an important enzyme in endocytic and intracellular transport processes. For example, myristoylated trimethyl ammonium bromide demonstrated potent inhibitory activity, suggesting a role for such compounds in modulating cellular endocytosis and related functions (Hill et al., 2004).
Myristoylated Peptides as Antitumor Agents
In cancer research, myristoylated peptides have been shown to inhibit proliferation, migration, and invasiveness of tumor cells. This suggests potential therapeutic applications in targeting specific cellular processes involved in cancer progression (Alcalde et al., 2020).
Myristoylation in Protein Function
Myristoylation plays a crucial role in the functionality and interaction of proteins. Research on the biology and enzymology of protein N-myristoylation has advanced understanding of protein-protein and protein-membrane interactions, which are key in various cellular processes (Farazi et al., 2001).
Properties
Molecular Formula |
C61H107N19O14 |
|---|---|
Molecular Weight |
1330.64 |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-5-amino-5-oxo-2-(tetradecanoylamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-40(27-28-46(62)82)57(92)80-33-20-25-45(80)59(94)79-32-19-23-43(79)54(89)71-37(4)51(86)76-42(35-81)53(88)75-41(34-47(63)83)58(93)78-31-18-24-44(78)55(90)74-39(22-17-30-70-61(67)68)52(87)77-49(36(2)3)56(91)73-38(50(64)85)21-16-29-69-60(65)66/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,89)(H,72,84)(H,73,91)(H,74,90)(H,75,88)(H,76,86)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



